2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide
Übersicht
Beschreibung
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its potential use in cancer treatment due to its ability to inhibit angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.
Wirkmechanismus
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide works by inhibiting the activity of endothelial cell growth factor (ECGF), a protein that stimulates the growth of new blood vessels. By inhibiting ECGF, this compound prevents the formation of new blood vessels, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting angiogenesis, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide for lab experiments is its specificity for angiogenesis. Unlike many other anti-cancer drugs, this compound does not target rapidly dividing cells, which can lead to toxic side effects. However, this compound has a relatively short half-life and can be rapidly metabolized by the liver, which can limit its effectiveness.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide. One area of interest is the development of new analogs of this compound that may have improved pharmacokinetic properties and increased potency. Another area of interest is the development of combination therapies that incorporate this compound with other anti-cancer drugs or radiation therapy. Finally, there is interest in exploring the use of this compound for the treatment of other diseases that involve angiogenesis, such as macular degeneration and rheumatoid arthritis.
Wissenschaftliche Forschungsanwendungen
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis in a variety of cancer types, including breast, prostate, and lung cancer. This compound works by inhibiting angiogenesis, which prevents the formation of new blood vessels that tumors rely on for growth and metastasis.
Eigenschaften
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-13-8-14(21)20-16(19-13)23-9-15(22)18-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2,(H,18,22)(H3,17,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNJEUPGNOEURB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=O)N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.